molecular formula C11H13NO2 B14597693 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- CAS No. 61110-62-1

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl-

Cat. No.: B14597693
CAS No.: 61110-62-1
M. Wt: 191.23 g/mol
InChI Key: YCCWKHMKUXNBFI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-1,3,6-trimethylindole with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole)

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1,3,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61110-62-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-1,3,6-trimethylindol-2-one

InChI

InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)12(3)10(13)11(8,2)14/h4-6,14H,1-3H3

InChI Key

YCCWKHMKUXNBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2C)(C)O

Origin of Product

United States

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